Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiadiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Pharmacokinetics
It is known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde to form the thiadiazole core . This intermediate is then reacted with 4-aminobenzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to interact with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds also contain a sulfur-nitrogen heterocycle and are studied for their therapeutic potential.
Uniqueness
Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-17(23)13-7-9-14(10-8-13)19-15(22)11-25-18-20-16(21-26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZOVBKRTNTTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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